2,4-Dimethylthiazole-13C3
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Overview
Description
2,4-Dimethylthiazole-13C3 is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 2,4-Dimethylthiazole. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which allows for precise tracking and quantification in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazole-13C3 typically involves the reaction of chloroacetone with thioacetamide in the presence of a solvent like benzene. The reaction is initiated by heating the mixture, leading to the formation of the thiazole ring. The process involves several steps, including refluxing, extraction, and distillation to purify the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiazole-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
2,4-Dimethylthiazole-13C3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, where precise tracking of the compound is essential
Mechanism of Action
The mechanism of action of 2,4-Dimethylthiazole-13C3 involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 label allows researchers to track the compound’s interactions and transformations within a system. This can provide insights into the compound’s behavior, including its binding to molecular targets and its role in metabolic pathways .
Comparison with Similar Compounds
2,4-Dimethylthiazole: The non-labeled version of the compound, used in similar applications but without the isotopic tracking capability.
2-Isopropyl-3-methoxypyrazine: Another isotopically labeled compound used in research for similar purposes.
Uniqueness: The primary uniqueness of 2,4-Dimethylthiazole-13C3 lies in its carbon-13 labeling, which provides a distinct advantage in research applications requiring precise tracking and quantification. This makes it particularly valuable in studies where understanding the detailed mechanisms and pathways is crucial .
Properties
Molecular Formula |
C5H7NS |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methyl-4-(113C)methyl-(4,5-13C2)1,3-thiazole |
InChI |
InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3/i1+1,3+1,4+1 |
InChI Key |
OBSLLHNATPQFMJ-QZJDPFNNSA-N |
Isomeric SMILES |
CC1=N[13C](=[13CH]S1)[13CH3] |
Canonical SMILES |
CC1=CSC(=N1)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.